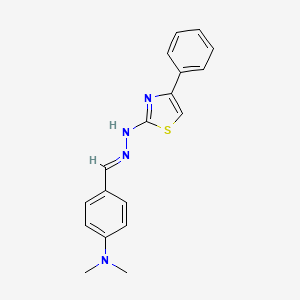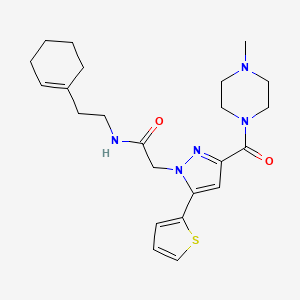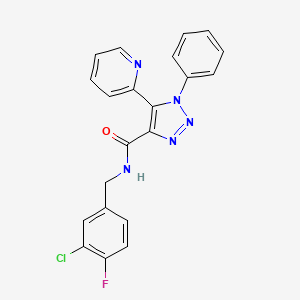![molecular formula C16H12ClFN4OS B2513542 2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 391887-05-1](/img/structure/B2513542.png)
2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also includes a 1,2,4-triazole ring, which is known to exhibit various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters as building blocks . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . The compound might also be synthesized from 2-chloro-6-fluorobenzylamine .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 1,2,4-triazole ring, a phenyl ring, and a benzamide group. The 1,2,4-triazole ring is likely to show two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm in the 1H-NMR spectrum .Chemical Reactions Analysis
The compound, due to the presence of the 1,2,4-triazole ring, might undergo reactions typical for this group. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-6-fluoro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide (also known as Oprea1_853884):
Antimicrobial Applications
This compound has shown potential as an antimicrobial agent. The presence of the triazole ring and the benzamide moiety contributes to its ability to inhibit the growth of various bacteria and fungi. Research indicates that such compounds can disrupt microbial cell walls and interfere with essential enzymatic processes, making them effective against a broad spectrum of pathogens .
Anticancer Properties
Studies have explored the anticancer potential of this compound due to its ability to induce apoptosis in cancer cells. The fluorine and chlorine substituents enhance its binding affinity to cancer cell receptors, leading to the inhibition of cell proliferation. This makes it a promising candidate for developing new cancer therapies .
Anti-inflammatory Effects
The compound’s structure allows it to interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines. This has been demonstrated in various in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Activity
Research has shown that this compound can inhibit the replication of certain viruses. The triazole ring is particularly effective in binding to viral enzymes, preventing the virus from replicating within host cells. This makes it a potential candidate for antiviral drug development .
Antifungal Applications
The compound has demonstrated efficacy against various fungal pathogens. Its ability to disrupt fungal cell membranes and inhibit essential fungal enzymes makes it a promising antifungal agent, potentially useful in treating infections like candidiasis and aspergillosis.
These diverse applications highlight the compound’s potential in various fields of scientific research and drug development. If you have any specific area you would like to delve deeper into, feel free to let me know!
Antimicrobial potential Anticancer properties Anti-inflammatory effects Antiviral activity : Neuroprotective effects : Antioxidant properties : Antidiabetic potential : Antifungal applications
将来の方向性
特性
IUPAC Name |
2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4OS/c17-11-7-4-8-12(18)14(11)15(23)19-9-13-20-21-16(24)22(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMISIOWORMBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{7-[(ethoxycarbonyl)methyl]-9-methyl-6,8-dioxo-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2513461.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2513463.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2513464.png)
![N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513465.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513468.png)
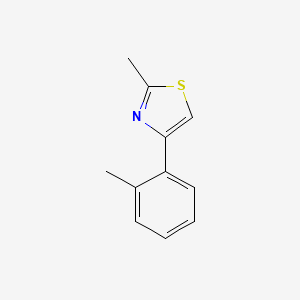
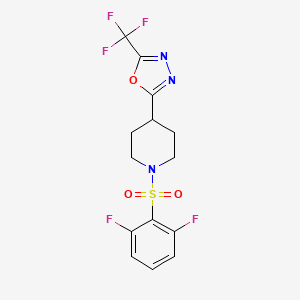
![Tert-butyl {1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}carbamate](/img/structure/B2513475.png)
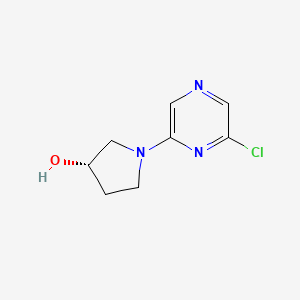
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)
